1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-16-4-2-3-14(11-16)17-9-10-19(22-21-17)25-12-18(23)13-5-7-15(20)8-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGUNLQSWZJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs, emphasizing key differences in molecular frameworks and substituents:
Key Observations
Substituent Effects: The 3-methoxyphenyl group at pyridazine-C6 improves solubility via the methoxy group’s electron-donating properties, contrasting with non-polar substituents like trifluoromethyl . The 4-chlorophenyl ethanone moiety contributes to steric bulk and hydrophobic interactions, a feature shared with adamantyl analogs but absent in piperidine-carboxylic acid derivatives .
Sulfanyl Linkage :
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a member of the pyridazine family, which has garnered attention for its potential biological activities. This article aims to delve into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.8 g/mol. The structure features a chlorophenyl group and a pyridazinyl moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing pyridazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate | Bacterial strains |
| Other Pyridazine Derivatives | Varied | Fungi and Bacteria |
Anticancer Activity
Studies have also explored the anticancer potential of pyridazine derivatives. For example, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via mitochondrial pathways.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized pyridazine derivatives, including our compound. The results showed that it exhibited significant inhibitory effects against E. coli at concentrations as low as 32 μg/mL . -
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values indicating effective growth inhibition in MCF-7 (breast cancer) cells, suggesting potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Interaction: It may act as a competitive inhibitor for various enzymes, disrupting metabolic processes.
- Induction of Apoptosis: In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
